molecular formula C13H13FN2O3 B2400105 Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2470438-68-5

Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2400105
CAS No.: 2470438-68-5
M. Wt: 264.256
InChI Key: KSYRCJGAPZZBCI-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound within the imidazo[1,2-a]pyridine family, characterized by:

  • Core structure: A fused bicyclic system of imidazole and pyridine.
  • Substituents: 8-position: Fluorine atom (electron-withdrawing group, influencing electronic properties and metabolic stability). 6-position: Methyl ester, enhancing lipophilicity and serving as a synthetic handle for further derivatization.

Properties

IUPAC Name

methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-18-13(17)9-4-10(14)12-15-11(6-16(12)5-9)8-2-3-19-7-8/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYRCJGAPZZBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C(=C1)F)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a fluorinated reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors critical to the survival of pathogens. The fluorine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, thereby disrupting their normal function .

Comparison with Similar Compounds

Halogen Substituent Variations

Compound Name Substituents Molecular Formula Key Features Biological Implications
Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate 8-F, 2-oxolan-3-yl, 6-COOCH₃ C₁₂H₁₃FN₂O₃ Fluorine enhances metabolic stability; oxolan-3-yl improves solubility. Potential for CNS or anti-infective applications due to fluorine’s bioavailability .
Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate 8-Cl, 6-COOCH₃ C₉H₇ClN₂O₂ Chlorine increases electrophilicity but may reduce metabolic stability compared to F. Anticancer activity observed in analogs .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 8-F, 6-Br, 2-COOCH₂CH₃ C₁₁H₈BrFN₂O₂ Bromine enhances reactivity (e.g., Suzuki coupling); ethyl ester increases lipophilicity. Suited for further functionalization in drug synthesis .

Key Insight : Fluorine’s small size and strong electronegativity improve pharmacokinetics compared to bulkier halogens (Cl, Br), which may enhance reactivity but reduce metabolic stability .

Ester Group Variations

Compound Name Ester Group Impact
This compound Methyl (COOCH₃) Moderate lipophilicity; easier hydrolysis than ethyl esters.
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl (COOCH₂CH₃) Higher lipophilicity; slower hydrolysis, prolonging in vivo activity .

Key Insight : Methyl esters are more prone to hydrolysis, making them preferable for prodrug designs, whereas ethyl esters extend half-life in biological systems .

Functional Group Diversity at Position 2

Compound Name Position 2 Substituent Unique Properties
This compound Oxolan-3-yl Introduces chirality and hydrogen-bonding capacity; may improve target binding .
Ethyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate 3-Nitrophenyl Electron-withdrawing nitro group enhances reactivity for electrophilic substitutions.
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate Formyl (CHO) Aldehyde group enables Schiff base formation; useful in covalent inhibitor design .

Trifluoromethyl vs. Methyl Groups

Compound Name Substituent Impact
This compound Methyl ester (COOCH₃) Balances solubility and membrane permeability.
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ at 6-position High thermal stability and resistance to oxidation; improves drug half-life .

Key Insight : Trifluoromethyl groups enhance stability but increase molecular weight and hydrophobicity, which may limit solubility compared to methyl groups.

Biological Activity

Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused pyridine and imidazole ring structure. The presence of the fluorine atom and the oxolane moiety contributes to its unique properties and biological activities.

Structural Formula

C12H12FN3O3\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{O}_3

Key Properties

PropertyValue
Molecular Weight251.24 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies have shown that compounds within the imidazo[1,2-a]pyridine class exhibit significant antitumor properties. For instance, a study demonstrated that derivatives similar to this compound showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Cytotoxicity in MCF-7 Cells

In a controlled experiment, the cytotoxicity of this compound was assessed using an MTT assay. The results indicated a dose-dependent decrease in cell viability:

Concentration (µg/mL)% Cell Viability (MCF-7)
12.595.14 ± 2.31
10070.00 ± 3.00
40034.73 ± 0.93

The IC50 value was determined to be approximately 90.97 µg/mL , indicating significant cytotoxic potential against MCF-7 cells while exhibiting lower toxicity towards normal cell lines (IC50 = 147.8 µg/mL ) .

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Compounds in this class are known to interact with various biological targets, including:

  • Kinases : Inhibition of specific kinases involved in cancer progression.
  • Apoptosis Induction : Promotion of programmed cell death in malignant cells.

Other Biological Activities

Beyond antitumor effects, derivatives of this compound have been explored for other pharmacological activities:

  • Antimicrobial Activity : Some studies indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Research suggests that related compounds may modulate inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of α-bromocinnamaldehydes with substituted amines to form the imidazo[1,2-a]pyridine core (transition metal-free annulation) .
  • Step 2 : Fluorination at the 8-position using electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions.
  • Step 3 : Introduction of the oxolan-3-yl group via Suzuki-Miyaura coupling with a boronic ester derivative .
  • Key Variables : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling). Yields range from 45–75% depending on substituent steric effects .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluoro group at δ ~ -160 ppm in ¹⁹F NMR; oxolan-3-yl protons at δ 3.5–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₄FN₂O₃: 293.0934) .
  • X-ray Crystallography : Resolves spatial arrangement of the imidazo[1,2-a]pyridine core and substituent conformations .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–32 µg/mL). Activity correlates with electron-withdrawing substituents (e.g., fluoro) enhancing membrane permeability .
  • Cytotoxicity Assays : Evaluated in cancer cell lines (e.g., HeLa) using MTT assays. IC₅₀ values vary (10–50 µM), with oxolan-3-yl groups improving solubility and bioavailability .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to address low yields in the fluorination step?

  • Methodological Answer :

  • Catalyst Screening : Replace AgNO₃ with CuI to reduce side reactions during electrophilic fluorination .
  • Solvent Optimization : Use acetonitrile instead of DMF to enhance fluorinating agent reactivity .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h, improving yield by 20% .
  • Table 1 : Yield Comparison Under Different Conditions
ConditionCatalystSolventYield (%)
ConventionalAgNO₃DMF45
OptimizedCuICH₃CN65
Microwave-AssistedCuICH₃CN78

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Ensure consistent cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 5% CO₂, 37°C) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) that may reduce efficacy .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 2) to isolate substituent effects:
Compound ModificationMIC (µg/mL)IC₅₀ (µM)
8-Fluoro, 2-oxolan-3-yl810
8-Bromo, 2-oxolan-3-yl3245
8-Fluoro, 2-phenyl6428

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Predict binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) with ΔG = -9.2 kcal/mol .
  • Fluorescence Quenching Assays : Monitor interactions with human serum albumin (HSA) to assess pharmacokinetic behavior (Kd = 2.1 µM) .
  • CYP450 Inhibition Screening : Use liver microsomes to evaluate metabolic stability (e.g., CYP3A4 inhibition < 20% at 10 µM) .

Methodological Notes

  • Data Reproducibility : Cross-validate NMR spectra with computational tools (e.g., ACD/Labs) to confirm peak assignments .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to reduce environmental impact .

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